molecular formula C12H17NO B15209283 N-tert-Butyl-2,3-dihydro-1-benzofuran-4-amine CAS No. 61090-59-3

N-tert-Butyl-2,3-dihydro-1-benzofuran-4-amine

Cat. No.: B15209283
CAS No.: 61090-59-3
M. Wt: 191.27 g/mol
InChI Key: XUGRMMMUOJHACX-UHFFFAOYSA-N
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Description

N-tert-Butyl-2,3-dihydro-1-benzofuran-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the context of central nervous system (CNS) disorders . This molecule features a 2,3-dihydro-1-benzofuran core, a privileged scaffold known for its broad and potent biological activities, fused with a tert-butylamine moiety . While specific binding data for this compound is not fully characterized in the public domain, its structural features are closely related to compounds that are novel antagonists for histamine H3 and H4 receptors . The histamine H3 receptor is primarily a presynaptic autoreceptor in the CNS, involved in the regulation of the release of various neurotransmitters, including histamine, acetylcholine, and serotonin; thus, its ligands are investigated for potential applications in cognitive disorders, narcolepsy, and obesity . The H4 receptor, predominantly expressed on immune cells, is a promising target for the development of new anti-inflammatory and anti-allergic therapeutics . Research on closely related 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine analogs has demonstrated their potential as dual-acting H3R/H4R antagonists with functional activity confirmed by BRET assays, showing no intrinsic activity but effectively blocking receptor signaling . Furthermore, in vivo studies of such dihydrobenzofuran-containing compounds have shown anti-inflammatory potential in mouse models of asthma, highlighting the therapeutic value of this chemical class . The incorporation of the tert-butyl group is a common strategy in drug design to modulate the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This product is intended for research purposes only, specifically for in vitro binding assays, functional characterization of pharmacological activity, and as a lead compound for the synthesis of novel analogs in drug discovery projects. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61090-59-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-tert-butyl-2,3-dihydro-1-benzofuran-4-amine

InChI

InChI=1S/C12H17NO/c1-12(2,3)13-10-5-4-6-11-9(10)7-8-14-11/h4-6,13H,7-8H2,1-3H3

InChI Key

XUGRMMMUOJHACX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C2CCOC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine typically involves the reaction of 2,3-dihydrobenzofuran with tert-butylamine under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

On an industrial scale, the production of N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(tert-Butyl)-2,3-dihydrobenzofuran-4-one, while reduction could produce N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine derivatives with reduced functional groups .

Scientific Research Applications

N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The dihydrobenzofuran ring system can participate in π-π interactions, enhancing the compound’s stability and activity in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound and compound 23 enhances steric hindrance compared to the simpler 2-methyl analog .
  • Functional Group Diversity : Compound 23 includes a carboxamide group, which may improve solubility or receptor binding compared to the primary amine in the target compound .
  • Synthetic Accessibility : The tert-butyl-substituted analogs (e.g., compound 23 ) are synthesized with moderate-to-high purity (43–76%) via amidation or alkylation reactions, while simpler analogs (e.g., 2-methyl derivative) may serve as intermediates .

Pharmacological and Physicochemical Properties

  • CB2 Agonism : Compound 23 demonstrates potent CB2 agonism, attributed to the carboxamide group and bulky substituents that enhance selectivity over CB1 receptors . The target compound’s tert-butyl group may similarly improve receptor interaction but requires experimental validation.
  • Solubility and Stability: The extended alkyl chain in the C₁₉H₃₁NO analog () likely reduces aqueous solubility compared to the target compound, highlighting the trade-off between lipophilicity and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-tert-Butyl-2,3-dihydro-1-benzofuran-4-amine?

  • The synthesis typically involves introducing the tert-butyl group via nucleophilic substitution or alkylation reactions. For example, tert-butyl carbamates (e.g., tert-Butyl N-(3-amino-3-thioxopropyl)carbamate) can serve as intermediates, where the tert-butyl group is introduced using Boc (tert-butoxycarbonyl) protection strategies followed by deprotection .
  • Characterization should include GC/MS for purity analysis and NMR (¹H/¹³C) to confirm stereochemistry and functional groups, as demonstrated in analogous benzofuran derivatives .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability studies for similar amines (e.g., 4-ethyl-N-phenethylpiperidinamine hydrochloride) recommend storage at -20°C in inert atmospheres to prevent oxidation or degradation. Stability over ≥5 years has been reported for structurally related compounds under these conditions .
  • Accelerated stability testing via thermal stress (e.g., 40°C/75% RH) combined with HPLC monitoring can identify degradation pathways .

Q. What solvent systems are optimal for solubility and reactivity in aqueous/organic media?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions involving tert-butyl-substituted amines. For aqueous compatibility, ethanol/water mixtures (70:30 v/v) are effective, as seen in analogous dihydrobenzofuran derivatives .
  • Solubility parameters (Hansen solubility parameters) should be calculated to predict miscibility .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

  • Quantum chemical calculations (e.g., DFT) can model transition states and intermediates, reducing trial-and-error experimentation. The ICReDD program integrates reaction path searches and experimental feedback loops to refine conditions, such as catalyst selection or temperature gradients .
  • Machine learning algorithms trained on existing reaction datasets (e.g., Reaxys) can predict regioselectivity in benzofuran functionalization .

Q. What experimental designs address contradictions in reported biological activity data?

  • Contradictions may arise from impurities or stereochemical variations. Factorial design (e.g., 2³ designs) can isolate variables like pH, temperature, and reagent ratios to identify confounding factors .
  • Orthogonal analytical validation (e.g., LC-MS/MS for purity, chiral HPLC for enantiomeric excess) ensures reproducibility .

Q. How do steric effects of the tert-butyl group influence reactivity in catalytic systems?

  • Steric hindrance from the tert-butyl group can slow nucleophilic attacks but improve selectivity in Pd-catalyzed cross-couplings. Kinetic studies using stopped-flow techniques quantify these effects .
  • Comparative studies with smaller alkyl groups (e.g., methyl, isopropyl) via Hammett plots or Taft parameters reveal electronic vs. steric contributions .

Q. What in vitro/in vivo models are suitable for studying metabolic pathways?

  • Hepatic microsomal assays (e.g., human liver S9 fractions) identify phase I metabolites. For neuroactivity studies, zebrafish models provide rapid screening for blood-brain barrier permeability, as validated in related amines .
  • Isotopic labeling (e.g., deuterated analogs like N-Benzyl-tert-butyl-d9-amine) tracks metabolic fate via mass spectrometry .

Methodological Resources

  • Analytical Techniques : GC/MS for volatile byproduct analysis , chiral HPLC for enantiomeric resolution .
  • Reactor Design : Continuous-flow systems minimize side reactions in tert-butyl functionalization .
  • Data Interpretation : Multivariate analysis (PCA, PLS) correlates structural features with observed reactivity .

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